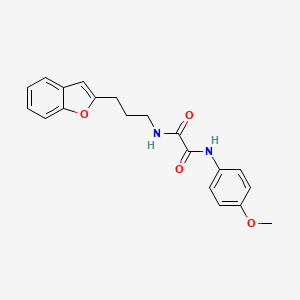

N1-(3-(benzofuran-2-yl)propyl)-N2-(4-methoxyphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-N'-(4-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-25-16-10-8-15(9-11-16)22-20(24)19(23)21-12-4-6-17-13-14-5-2-3-7-18(14)26-17/h2-3,5,7-11,13H,4,6,12H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIMHGXRDKHXCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCCCC2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of AlCl3-mediated C–C and C–O bond formation between 2,3-dichloropyrazine or its derivatives and phenol . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs large-scale organic synthesis techniques. These methods include the use of proton quantum tunneling for constructing complex benzofuran ring systems, which minimizes side reactions and maximizes yield . The scalability of these methods makes them suitable for producing large quantities of the compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(benzofuran-2-yl)propyl)-N2-(4-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. These reactions typically occur under mild to moderate conditions, ensuring the stability of the benzofuran ring .

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, dihydrobenzofuran derivatives from reduction, and various substituted benzofuran derivatives from electrophilic substitution .

Scientific Research Applications

N1-(3-(benzofuran-2-yl)propyl)-N2-(4-methoxyphenyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in treating viral infections and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-(benzofuran-2-yl)propyl)-N2-(4-methoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, and antibacterial effects .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Compound 81 achieves a 96% yield via a nitrovinyl intermediate, suggesting optimized reaction conditions for methoxyphenylpropyl derivatives . In contrast, compound 17 shows lower yield (35%) and dimerization (23%), likely due to steric clashes between methoxyphenethyl and methoxyphenyl groups .

- Thermal Stability : Adamantyl-substituted oxalamides (e.g., compound 10 ) exhibit melting points >210°C, attributed to adamantane’s rigid, hydrophobic structure . The target compound’s benzofuran group may similarly enhance thermal stability via aromatic interactions.

Challenges and Opportunities

- Synthesis : The benzofuran-propyl group may require specialized coupling reagents or protection strategies to avoid side reactions, as seen in dimer formation in compound 17 .

- Biological Profiling : Comparative studies with phenyl- or adamantyl-substituted oxalamides (e.g., 81 , 10 ) are needed to evaluate the benzofuran group’s impact on potency and selectivity.

Biological Activity

N1-(3-(benzofuran-2-yl)propyl)-N2-(4-methoxyphenyl)oxalamide is a synthetic compound characterized by its unique structure, which includes a benzofuran moiety and a methoxyphenyl group. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of oncology and microbiology.

Chemical Structure and Properties

The compound's IUPAC name is N-[3-(1-benzofuran-2-yl)propyl]-N'-(4-methoxyphenyl)oxamide, with a molecular formula of C20H20N2O4 and a molecular weight of 352.4 g/mol. Its structure can be represented as follows:

The biological activity of N1-(3-(benzofuran-2-yl)propyl)-N2-(4-methoxyphenyl)oxalamide is primarily attributed to its interaction with specific molecular targets in cells. The benzofuran ring is known to modulate enzyme activity and receptor interactions, which can lead to various biological effects including:

- Inhibition of Viral Replication : The compound may interfere with viral lifecycle processes.

- Induction of Apoptosis : It has potential cytotoxic effects on cancer cells, promoting programmed cell death.

- Antibacterial Activity : Preliminary studies suggest it may exhibit antibacterial properties against certain pathogens.

Antitumor Properties

Recent studies have focused on the antitumor properties of N1-(3-(benzofuran-2-yl)propyl)-N2-(4-methoxyphenyl)oxalamide. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis.

Table 1: Antitumor Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18 | Inhibition of proliferation |

Antibacterial Activity

The antibacterial efficacy of the compound was evaluated against common bacterial strains. Results indicated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Table 2: Antibacterial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 30 |

| Escherichia coli | >100 |

| Bacillus subtilis | 25 |

Case Studies

- Case Study on Antitumor Effects : A study published in a peer-reviewed journal investigated the effects of N1-(3-(benzofuran-2-yl)propyl)-N2-(4-methoxyphenyl)oxalamide on MCF-7 cells. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.

- Case Study on Antibacterial Properties : Another research project assessed the antibacterial activity against Staphylococcus aureus. The study concluded that the compound could inhibit bacterial growth effectively at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment option.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(3-(benzofuran-2-yl)propyl)-N2-(4-methoxyphenyl)oxalamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling benzofuran-2-ylpropylamine and 4-methoxyphenylamine with oxalyl chloride or activated oxalate esters. Key steps include:

- Step 1 : Preparation of intermediates (e.g., benzofuran-2-ylpropylamine via reductive amination of 3-(benzofuran-2-yl)propanal).

- Step 2 : Amide bond formation using oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to prevent side reactions .

- Optimization : Use catalytic DMAP (4-dimethylaminopyridine) to enhance coupling efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How can the compound’s purity and structural integrity be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm connectivity via characteristic peaks (e.g., oxalamide carbonyl at ~165–170 ppm in -NMR) .

- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (expected [M+H] ~438 Da).

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. What preliminary biological assays are recommended to screen for bioactivity?

- In vitro Screening :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Solubility : Measure logP via shake-flask method (predicted ~2.5–3.0 due to methoxyphenyl and benzofuran groups) .

Advanced Research Questions

Q. How does the compound interact with biological targets at the molecular level?

- Mechanistic Studies :

- Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., COX-2 or serotonin receptors). The benzofuran moiety may engage in π-π stacking with aromatic residues .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to immobilized targets .

- Data Interpretation : Correlate docking scores with experimental IC values to validate computational models .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- SAR Design :

- Substituent Variation : Replace methoxyphenyl with halogenated (e.g., 4-fluorophenyl) or electron-donating groups (e.g., 4-dimethylaminophenyl) to modulate electronic effects .

- Backbone Modification : Test alkyl chain length between benzofuran and oxalamide (e.g., propyl vs. butyl) to optimize steric fit .

- Assay Integration : Use parallel synthesis and high-throughput screening (HTS) to evaluate derivatives .

Q. What strategies mitigate metabolic instability in vivo?

- Metabolism Studies :

- Microsomal Incubation : Assess hepatic clearance using rat liver microsomes. The benzofuran group may undergo CYP450-mediated oxidation .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked methoxy) to enhance bioavailability .

Q. Which in vivo models are suitable for evaluating neuroprotective or anticancer activity?

- Model Selection :

- Neuroprotection : Use MPTP-induced Parkinson’s disease in mice; measure dopaminergic neuron survival via immunohistochemistry .

- Anticancer : Xenograft models (e.g., HCT-116 colorectal cancer in nude mice) with tumor volume monitoring .

- Dosing : Administer orally (10–50 mg/kg/day) with pharmacokinetic profiling (C, t) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.